molecular formula C15H15ClO3S B6577814 4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 1018055-49-6

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No.: B6577814
CAS No.: 1018055-49-6
M. Wt: 310.8 g/mol
InChI Key: YTWXGOBABYUYQY-UHFFFAOYSA-N
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Description

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate is an organic compound characterized by the presence of a chlorophenyl group and a trimethylbenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate typically involves the sulfonation of 2,4,5-trimethylbenzene followed by the introduction of the 4-chlorophenyl group. One common method includes the reaction of 2,4,5-trimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-chlorophenol in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-aminophenyl 2,4,5-trimethylbenzene-1-sulfonate or 4-hydroxyphenyl 2,4,5-trimethylbenzene-1-sulfonate.

    Oxidation: Formation of 2,4,5-trimethylbenzoic acid or 2,4,5-trimethylbenzaldehyde.

    Reduction: Formation of phenyl 2,4,5-trimethylbenzene-1-sulfonate.

Scientific Research Applications

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
  • 4-chlorophenyl 2,3,5-trimethylbenzene-1-sulfonate
  • 4-bromophenyl 2,4,5-trimethylbenzene-1-sulfonate

Uniqueness

4-chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of the chlorophenyl group also imparts distinct chemical properties, such as increased hydrophobicity and potential for halogen bonding.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-chlorophenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXGOBABYUYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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